BRL-44408

Adrenergic Pharmacology Receptor Binding Assays Subtype Selectivity

BRL-44408 maleate (CAS 118343-19-4; maleate salt CAS 681806-46-2) is a potent and selective α2A-adrenoceptor (α2A-AR) antagonist. Its molecular formula is C13H17N3 (free base) with a molecular weight of 215.29 g/mol.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 118343-19-4
Cat. No. B023209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-44408
CAS118343-19-4
Synonyms1H-Isoindole, 2-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-
2-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
BRL 44408
BRL 48553
BRL 48962
BRL-44408
BRL-48553
BRL-48962
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CN1CC3=NCCN3
InChIInChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15)
InChIKeySGOFAUSEYBZKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRL-44408 maleate: Potent and Selective α2A-Adrenoceptor Antagonist for Neuropharmacology and Pain Research


BRL-44408 maleate (CAS 118343-19-4; maleate salt CAS 681806-46-2) is a potent and selective α2A-adrenoceptor (α2A-AR) antagonist [1]. Its molecular formula is C13H17N3 (free base) with a molecular weight of 215.29 g/mol . BRL-44408 belongs to the imidazoline class of α2-adrenoceptor antagonists and is widely used as a pharmacological tool to dissect the role of α2A-adrenoceptors in neurotransmitter release, pain modulation, and central nervous system function [1].

BRL-44408 maleate Selectivity Profile: Why α2A-Specific Antagonism Matters for Scientific Selection


The α2-adrenoceptor family comprises three distinct subtypes (α2A, α2B, and α2C) with differential tissue distribution and functional roles [1]. Commonly used non-selective antagonists like yohimbine, RX821002, and atipamezole exhibit high affinity across all three subtypes, obscuring the interpretation of which specific α2-AR subtype mediates an observed physiological or behavioral effect [1]. In contrast, BRL-44408 maleate demonstrates marked selectivity for the α2A subtype, with an 80-fold preference over α2B-adrenoceptors (Ki α2A = 1.7 nM vs. α2B = 144.5 nM) . This subtype selectivity is essential for studies aiming to isolate α2A-mediated mechanisms from confounding α2B or α2C activity.

BRL-44408 maleate Quantitative Comparative Evidence: Binding Selectivity, Functional Antagonism, and In Vivo Differentiation


α2A vs. α2B Subtype Binding Selectivity: BRL-44408 vs. Non-Selective α2-Antagonists

BRL-44408 maleate exhibits an 80-fold selectivity for the α2A-adrenoceptor subtype over the α2B-adrenoceptor subtype, with Ki values of 1.7 nM and 144.5 nM at human α2A and α2B receptors, respectively . In contrast, commonly used non-selective α2-antagonists like yohimbine, RX821002, and atipamezole display high affinity across all three α2 subtypes (α2A, α2B, and α2C) with minimal selectivity [1]. BRL44408 was identified as the most α2A-selective antagonist among a panel of 99 α-ligands tested [1].

Adrenergic Pharmacology Receptor Binding Assays Subtype Selectivity

Functional α2A Antagonism: BRL-44408 vs. Yohimbine in Reversing Central Sympatho-Inhibition

In pentobarbitone-anaesthetized rats, BRL-44408 (0.1–3 mg/kg, i.v.) reversed clonidine-induced hypotension but produced only a partial recovery of renal sympathetic nerve activity and heart rate, whereas yohimbine (0.03–3 mg/kg, i.v.) completely reversed the sympatho-inhibitory effect of clonidine but did not alter its hypotensive effect [1]. This differential profile indicates that BRL-44408 possesses a peripheral hypertensive effect mediated through vascular α1-adrenoceptors, a property shared with other imidazoline α2-antagonists like idazoxan and atipamezole [1].

Cardiovascular Pharmacology In Vivo Electrophysiology Clonidine-Induced Hypotension

Ultra-Low Dose BRL-44408 Enhances Morphine Antinociception and Attenuates Tolerance

A spinal dose of BRL-44408 (1.65 ng/10 μL), over 1000-fold lower than that required to inhibit clonidine-induced antinociception, significantly prolonged morphine and norepinephrine action in both tail flick and paw pressure tests in rats [1]. Repeated morphine injections in the presence of 1.65 ng BRL-44408 attenuated the decline of antinociceptive effect and the increase in morphine ED50 values, indicative of reduced acute morphine tolerance [1]. This ultra-low dose effect implicates the spinal α2A-adrenoceptor subtype in opioid tolerance mechanisms and suggests a potential strategy for improving opioid efficacy.

Pain Research Opioid Pharmacology Spinal Analgesia

α2A-Mediated Noradrenaline Release Enhancement: BRL-44408 vs. Non-Selective Antagonists

BRL-44408 maleate significantly increases stimulated noradrenaline release in rat locus coeruleus slices at concentrations of 0.1–1 μM, and also significantly increases electrically induced noradrenaline release in rats following systemic administration . This presynaptic disinhibition of noradrenergic neurons is consistent with selective α2A-autoreceptor blockade. While non-selective α2-antagonists like idazoxan and yohimbine also enhance noradrenaline release, BRL-44408's subtype selectivity allows for definitive attribution of this effect to α2A-adrenoceptors, avoiding the confounding influence of α2B and α2C antagonism present with broader-spectrum tools.

Neurochemistry Locus Coeruleus Noradrenaline Release

BRL-44408 maleate Procurement-Relevant Application Scenarios: When α2A Subtype Selectivity is Non-Negotiable


α2-Adrenoceptor Subtype Dissection Studies

For researchers investigating the specific contribution of α2A-adrenoceptors to physiological or behavioral responses, BRL-44408 maleate is the preferred tool due to its 80-fold α2A/α2B selectivity . Studies requiring unambiguous attribution of effects to α2A-AR should select BRL-44408 over non-selective alternatives such as yohimbine, RX821002, or atipamezole, which exhibit high affinity across all three α2 subtypes [1].

Clonidine-Induced Central Sympatho-Inhibition Reversal Experiments

In experiments evaluating α2-agonist effects on blood pressure and sympathetic outflow, BRL-44408 provides a distinct pharmacological profile that reverses clonidine-induced hypotension while producing only partial recovery of sympathetic nerve activity, a pattern that differs from yohimbine [2]. This property is critical for studies investigating the differential roles of central vs. peripheral α2-adrenoceptors in cardiovascular regulation.

Ultra-Low Dose Opioid Tolerance and Analgesia Studies

BRL-44408 at ultra-low doses (1.65 ng/10 μL spinal) has been demonstrated to prolong morphine antinociception and attenuate tolerance development without antagonizing clonidine-induced analgesia at this dose range [3]. This application scenario is valuable for pain researchers exploring α2A-AR modulation of opioid pharmacology and for developing strategies to enhance opioid efficacy while minimizing tolerance.

Noradrenaline Release and Antidepressant Mechanism Studies

BRL-44408 maleate enhances stimulated noradrenaline release in rat locus coeruleus slices (0.1–1 μM) and increases electrically induced release following systemic administration . This α2A-selective tool is essential for researchers investigating presynaptic α2A-autoreceptor function and the neurochemical basis of antidepressant-like effects, providing a cleaner mechanistic signal compared to non-selective antagonists.

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